molecular formula C16H22O5 B091215 (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol CAS No. 18439-44-6

(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol

Cat. No. B091215
CAS RN: 18439-44-6
M. Wt: 294.34 g/mol
InChI Key: HMDCCZKQOPIPSI-TVKJYDDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol, also known as GSK3787, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol involves its interaction with a specific receptor in the body known as the prostaglandin E2 receptor subtype 4 (EP4). By binding to this receptor, (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol is able to inhibit the production of inflammatory molecules in the body, leading to its anti-inflammatory effects. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation, contributing to its potential use in cancer treatment.

Biochemical And Physiological Effects

(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory and anti-cancer effects, (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has been shown to have a role in regulating bone metabolism and has been investigated as a potential treatment for osteoporosis. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been shown to have a role in regulating blood pressure and has been studied for its potential use in treating hypertension.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been extensively studied in scientific research, providing a wealth of information on its properties and potential applications. However, there are also limitations to using (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol include the development of more specific and potent EP4 receptor antagonists, investigation of combination therapies, and exploration of its effects on bone metabolism and blood pressure regulation.

Synthesis Methods

(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method has been well-established in the scientific literature and has been used to produce (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol for use in research studies.

Scientific Research Applications

(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for a variety of inflammatory conditions, including arthritis, inflammatory bowel disease, and asthma. (1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

CAS RN

18439-44-6

Product Name

(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol

InChI

InChI=1S/C16H22O5/c1-10(17)12-13(18-9-11-7-5-4-6-8-11)14-15(19-12)21-16(2,3)20-14/h4-8,10,12-15,17H,9H2,1-3H3/t10-,12-,13+,14-,15-/m1/s1

InChI Key

HMDCCZKQOPIPSI-TVKJYDDYSA-N

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)OCC3=CC=CC=C3)O

SMILES

CC(C1C(C2C(O1)OC(O2)(C)C)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C1C(C2C(O1)OC(O2)(C)C)OCC3=CC=CC=C3)O

synonyms

6-Deoxy-1-O,2-O-isopropylidene-3-O-benzyl-α-D-glucofuranose

Origin of Product

United States

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